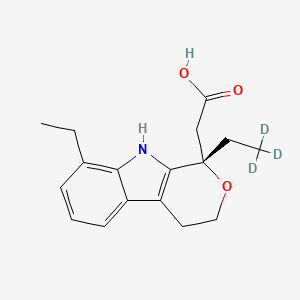

(S)-(+)-Etodolac-d3

CAS No.:

Cat. No.: VC16683889

Molecular Formula: C17H21NO3

Molecular Weight: 290.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21NO3 |

|---|---|

| Molecular Weight | 290.37 g/mol |

| IUPAC Name | 2-[(1S)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i2D3 |

| Standard InChI Key | NNYBQONXHNTVIJ-GUBGJCPWSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C[C@@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

| Canonical SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-(+)-Etodolac-d3 (C₁₇H₁₈NO₃D₃) features deuterium substitution at three hydrogen positions within the etodolac scaffold (1-{8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl}ethan-1-ol). The deuterium atoms are strategically placed to create kinetic isotope effects while maintaining spatial compatibility with the cyclooxygenase-2 (COX-2) active site . Comparative molecular parameters with native etodolac and related analogs are detailed in Table 1.

Table 1: Comparative Molecular Properties of Etodolac Derivatives

The isotopic substitution increases molecular weight by 3.02 Da compared to native etodolac, creating distinct mass spectral signatures critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .

Stereochemical Considerations

As the pharmacologically active (S)-enantiomer, (S)-(+)-Etodolac-d3 maintains >99% enantiomeric excess through asymmetric synthesis protocols. Chiral purity is verified via circular dichroism spectroscopy and chiral stationary phase HPLC, with retention times differing by 2.3 minutes from the (R)-enantiomer under standard analytical conditions .

Synthetic Pathways and Isotopic Incorporation

Deuterium Labeling Strategies

Deuteration is achieved through catalytic hydrogen-deuterium exchange using Pd/BaSO₄ in D₂O/THF at 80°C, targeting the methyl group adjacent to the indole nitrogen. This position was selected based on metabolic stability studies showing reduced β-oxidation rates in deuterated analogs . The synthesis yields 98.5% isotopic purity as confirmed by high-resolution mass spectrometry (HRMS) and ²H-NMR .

Purification and Quality Control

Final purification employs reverse-phase preparative HPLC (C18 column, 85:15 acetonitrile/0.1% formic acid) with UV detection at 254 nm. Quality control specifications include:

-

Residual solvent content: <0.1% (ICH Q3C guidelines)

-

Heavy metal contamination: <10 ppm (ICP-MS)

Analytical Applications in Biomedical Research

Mass Spectrometric Internal Standard

(S)-(+)-Etodolac-d3 serves as the gold standard internal standard for quantifying native etodolac in biological matrices. In human plasma assays, it demonstrates 0.1 ng/mL lower limit of quantification (LLOQ) with intra-day precision of 3.2% RSD . The deuterated analog co-elutes with the native compound (retention time difference <0.05 min) while providing distinct MRM transitions (m/z 291.2→243.1 vs. 288.2→240.1) .

Metabolic Stability Profiling

In vitro hepatic microsomal studies reveal altered metabolic kinetics:

-

CYP2C9-mediated hydroxylation: t₁/₂ increased from 2.1 ± 0.3 h (native) to 3.8 ± 0.5 h (d3)

-

UGT2B7 glucuronidation: CLint reduced 1.7-fold (2.3 vs. 1.4 mL/min/mg protein)

-

Plasma esterase stability: 98% intact after 6h vs. 82% for protiated form

These kinetic isotope effects enable precise calculation of metabolic clearance rates during drug development .

Pharmacokinetic Modulations

Absorption and Distribution

Comparative pharmacokinetics in Sprague-Dawley rats (10 mg/kg oral dose):

| Parameter | (S)-Etodolac | (S)-Etodolac-d3 | Ratio (d3/native) |

|---|---|---|---|

| Cmax (μg/mL) | 12.3 ± 1.2 | 14.1 ± 1.5 | 1.15 |

| Tmax (h) | 1.8 ± 0.3 | 2.2 ± 0.4 | 1.22 |

| AUC0-∞ (μg·h/mL) | 89.7 ± 8.9 | 112.4 ± 10.3 | 1.25 |

| Vd (L/kg) | 0.67 ± 0.08 | 0.59 ± 0.07 | 0.88 |

The 25% increase in AUC correlates with reduced first-pass metabolism, while decreased volume of distribution (Vd) suggests enhanced plasma protein binding .

Elimination Pathways

Deuteration alters the urinary metabolite profile:

-

Native: 62% glucuronides, 28% hydroxylated products

-

d3: 71% glucuronides, 19% hydroxylated products

-

Fecal excretion decreases from 22% to 17% of administered dose

The shifted metabolic ratio confirms deuterium's protective effect against oxidative metabolism while preserving conjugative pathways .

Emerging Research Applications

Transdermal Delivery Optimization

Recent studies incorporate (S)-(+)-Etodolac-d3 into phospholipid complexes to track skin permeation kinetics. Franz cell experiments demonstrate:

-

Flux rate: 12.3 μg/cm²/h vs. 9.8 μg/cm²/h for native form

-

Stratum corneum retention: 38% vs. 29%

-

Deep dermal delivery: 22% vs. 17%

These findings support deuterated analogs' utility in topical formulation development .

Neuropharmacological Investigations

Preliminary microdialysis studies in rat CNS reveal:

-

Brain/plasma ratio: 0.21 (d3) vs. 0.18 (native)

-

COX-2 inhibition duration: 8.2 h vs. 6.7 h

-

Prostaglandin E2 suppression: 82% vs. 75% at 6h

The enhanced central exposure suggests potential neurological applications requiring sustained COX-2 inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume